4,5-Diphenylfuran-2,3-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
146463-39-0 |
|---|---|
Molecular Formula |
C16H10O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
4,5-diphenylfuran-2,3-dione |
InChI |
InChI=1S/C16H10O3/c17-14-13(11-7-3-1-4-8-11)15(19-16(14)18)12-9-5-2-6-10-12/h1-10H |
InChI Key |
QXSVEMMTKASTIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=O)C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 4,5 Diphenylfuran 2,3 Dione and Its Analogues
General Strategies for Furan-2,3-dione Synthesis
General synthetic approaches to the furan-2,3-dione ring system often leverage fundamental organic reactions such as lactonization and increasingly focus on environmentally benign protocols that minimize or eliminate catalysts and solvents.
Intramolecular lactonization is a key strategy for forming the five-membered lactone ring inherent to the furanone structure. This can be achieved through various cyclization reactions where a suitably positioned carboxylic acid or ester group reacts with another functional group within the same molecule.
One prominent method involves the palladium-catalyzed intramolecular cyclocarbonylation of hydroxyl-substituted 3-iodofurans. nih.gov This process utilizes carbon monoxide to form the lactone ring, effectively converting a furan (B31954) derivative into a more complex fused furanone system. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a phosphine (B1218219) ligand. nih.gov
Another approach is oxidative cyclization, which can form multiple rings in a single operation. For instance, the synthesis of a furoindolin-2-one skeleton, which contains a furanone moiety, has been achieved through the oxidative cyclization of trisubstituted alkenes. nih.govmdpi.com In this type of reaction, an alkene bearing both an aniline (B41778) and a carboxylic acid group can be induced to cyclize, forming both a lactone and a pyrrolidine (B122466) ring simultaneously. mdpi.com Reagents like N-iodosuccinimide (NIS) or phenyliodine(III) diacetate can be used to initiate the cyclization. nih.govmdpi.com
In line with the principles of green chemistry, significant effort has been directed towards developing synthetic routes that operate without catalysts or solvents. These methods often employ thermal or microwave-assisted conditions to drive the reactions to completion.
A notable catalyst-free approach involves the cross-coupling of α-aryldiazo ketones with α-diazo esters. chemistryviews.org This reaction proceeds through a proposed mechanism involving a Wolff rearrangement to form a ketene (B1206846) intermediate, which is then trapped by the second diazo compound, ultimately leading to 3(2H)-furanone derivatives after cyclization. chemistryviews.org
Multicomponent reactions under solvent-free conditions also provide an efficient pathway. For example, a three-component reaction between 4-hydroxycoumarins or 4-hydroxyquinolin-2(1H)-ones, an aromatic aldehyde, and an isonitrile can be conducted under microwave irradiation without any catalyst to produce functionalized furo[3,2-c]chromen-4-(5H)-ones and related structures in excellent yields. rsc.org This highlights a highly atom-efficient method for constructing fused furanone systems. rsc.org Such catalyst-free approaches are being increasingly explored for the synthesis of various heterocyclic compounds, including dihydrobenzofurans, to avoid the use of expensive and potentially toxic metal catalysts. nih.gov
Specific Synthetic Routes to 4,5-Diphenylfuran-2,3-dione and its Functionalized Derivatives
Direct synthesis of this compound and its analogues often relies on cyclocondensation reactions or derivatization from specific, highly functionalized starting materials.
Cyclocondensation reactions are a powerful tool for constructing the this compound ring system. A key strategy involves the reaction of a β-dicarbonyl equivalent with a suitable binucleophile. One such method utilizes the reaction of acylpyruvic acids with o-aminothiophenols. beilstein-journals.org In this process, the this compound is not used directly but is generated in situ from the corresponding acylpyruvic acid in the presence of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC). beilstein-journals.org The bright yellow color characteristic of 5-arylfuran-2,3-diones indicates their formation in the reaction mixture. beilstein-journals.org
Pre-formed 5-arylfuran-2,3-diones can also be used as starting materials. For instance, 5-(4-methoxyphenyl)furan-2,3-dione can be synthesized from 4-(4-methoxyphenyl)-2,4-dioxobutanoic acid and thionyl chloride. researchgate.net This furan-2,3-dione can then react with nucleophiles like urea (B33335), typically by heating, to yield more complex heterocyclic structures. researchgate.net It is important to note that 5-arylfuran-2,3-diones can be sensitive to tertiary amines, which may lead to complex product mixtures. beilstein-journals.org
| Starting Materials | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Acylpyruvic acid, o-aminothiophenol | N,N'-Diisopropylcarbodiimide (DIC) | Enaminones fused to 1,4-benzothiazin-2-one (via in situ furan-2,3-dione) | beilstein-journals.org |
| 4-(4-methoxyphenyl)-2,4-dioxobutanoic acid | Thionyl chloride | 5-(4-methoxyphenyl)furan-2,3-dione | researchgate.net |
| 5-Arylfuran-2,3-diones, Urea | Reflux/Heating (110-120 °C) | Imidazolidinedione-enaminones | researchgate.net |
Functionalized derivatives of this compound can be accessed from specialized starting materials like benzoin (B196080) ethers. A synthetic route to 3-fluoro-4,5-diphenylfuran-2(5H)-one begins with benzoin ethers and ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate. researchgate.net This reaction produces a mixture of (E)- and (Z)-4-alkoxy-2-fluoro-3,4-diphenylbut-2-enoates. researchgate.net
The subsequent cyclization of these fluoroalkenoate precursors is stereospecific. The (E)-isomers can be cyclized using boron trifluoride to yield the target furanone. researchgate.net In contrast, the non-cyclizable (Z)-isomers can be gradually isomerized to the reactive (E)-isomers during treatment with bromine in tetrachloromethane, which also facilitates the cyclization to the furanone in high yields. researchgate.net
| Precursor | Reagents | Intermediate | Cyclization Conditions | Product | Reference |
|---|---|---|---|---|---|
| Benzoin ethers | Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate | (E/Z)-4-alkoxy-2-fluoro-3,4-diphenylbut-2-enoates | Br₂ in CCl₄ or BF₃ (for E-isomer) | 3-fluoro-4,5-diphenylfuran-2(5H)-one | researchgate.net |
The synthesis of structural isomers of this compound, such as those with different substitution patterns or fused ring systems, often requires distinct synthetic strategies. An example is the formation of naphtho[2,3-b]furan-4,9-diones, which represent a class of diphenylfuran-dione isomers embedded within a larger polycyclic framework.
A green synthetic approach to these compounds involves a visible-light-mediated [3+2] cycloaddition reaction. mdpi.com Specifically, the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) with diphenylacetylene (B1204595) under blue LED irradiation in acetonitrile (B52724) yields 2,3-diphenylnaphtho[2,3-b]furan-4,9-dione. mdpi.com This photochemical method is notable for proceeding efficiently at ambient temperature without the need for any metals, bases, or other catalysts. mdpi.com This strategy provides a clean and direct route to complex diphenylfuran-dione isomers that would be difficult to access through other means. mdpi.com
Synthesis and Functionalization of 4,5 Diphenylfuran 2,3 Dione Analogues and Derivatives
Directed Synthesis of Specifically Substituted 4,5-Diphenylfuran-2,3-dione Analogues
The directed synthesis of specifically substituted analogues of this compound allows for the targeted modification of the molecule to enhance its properties. Research has demonstrated the feasibility of introducing substituents at various positions of the furanone ring.
A notable example of directed synthesis is the preparation of a 3-fluoro-4,5-diphenylfuran-2(5H)-one, a close analogue of the target molecule. researchgate.net This synthesis starts from benzoin (B196080) ethers, which are reacted with ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate to form mixtures of (E)- and (Z)-4-alkoxy-2-fluoro-3,4-diphenylbut-2-enoates. These intermediates are then cyclized to the desired 3-fluoro-4,5-diphenylfuran-2(5H)-one in high yields using bromine in tetrachloromethane. researchgate.net This method highlights a strategy for introducing a halogen substituent at the 3-position of the furanone ring.
General strategies for the synthesis of polysubstituted furans can also be adapted for the preparation of this compound analogues. One such approach involves the use of organosilyl groups as removable and directing entities. scholaris.ca By strategically placing a silyl group on the furan (B31954) ring, it is possible to direct the introduction of other substituents to specific positions. The silyl group can subsequently be removed or replaced by another functional group via ipso-substitution. scholaris.ca This methodology offers a versatile route to a variety of substituted furan derivatives.
Another powerful technique for constructing substituted furan rings is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds. By using appropriately substituted 1,4-dicarbonyl precursors, it is possible to generate a wide range of substituted furans. While not specifically documented for this compound, this classical method remains a viable and adaptable strategy for the synthesis of its analogues.
The following table summarizes a selection of synthesized analogues of this compound and related structures, showcasing the diversity of achievable substitutions.
| Compound Name | Substituents | Synthetic Method | Reference |
| 3-Fluoro-4,5-diphenylfuran-2(5H)-one | 3-Fluoro | Cyclization of 2-fluoroalkenoate precursors | researchgate.net |
| 3,4-Diaryl-2(5H)-furanones | Various aryl groups at C3 and C4 | Not specified in abstract | nih.gov |
| 4-Halo-5-hydroxyfuran-2(5H)-ones | 4-Halo, 5-Hydroxy | Halolactonization and γ-hydroxylation of 4-aryl-2,3-alkadienoic acids | researchgate.net |
| 3-(4-Nitrobenzylidene)-5-phenylfuran-2(3H)-one | 3-(4-Nitrobenzylidene), 5-Phenyl | Not specified in abstract | researchgate.net |
Strategies for Chiral Derivative Synthesis through Asymmetric Transformations
The synthesis of chiral, enantiomerically pure derivatives of this compound is a challenging yet crucial goal for the development of compounds with specific biological activities. While direct asymmetric synthesis of the this compound core has not been extensively reported, strategies employed for the synthesis of structurally related chiral furanones can provide valuable insights and potential pathways.
One relevant study describes the stereoselective synthesis of 5-substituted-3,4-diphenylfuran-2-ones. This research, while focusing on a structural isomer of the target dione (B5365651), provides a foundation for the stereocontrolled introduction of substituents on a similar heterocyclic core. The development of such stereoselective methods is a critical first step towards the synthesis of chiral derivatives.
Potential strategies for the asymmetric synthesis of this compound derivatives could involve several approaches:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the furanone ring. This approach would involve designing a synthetic route where the stereochemistry of the final product is derived from a chiral precursor.
Chiral Auxiliary-Mediated Synthesis: Employing a chiral auxiliary to control the stereochemical outcome of a key reaction step. The auxiliary would be attached to the substrate, direct the stereoselective transformation, and then be removed to yield the chiral product.
Asymmetric Catalysis: Using a chiral catalyst to induce enantioselectivity in a reaction that forms or functionalizes the furanone ring. This is often the most efficient method for generating chiral compounds.
The development of these strategies for this compound would represent a significant advancement in the chemistry of this compound class, enabling the exploration of the differential biological effects of its stereoisomers.
The table below outlines potential asymmetric synthetic approaches that could be explored for the synthesis of chiral this compound derivatives, based on established methodologies for other heterocyclic systems.
| Asymmetric Strategy | Description | Potential Application to this compound |
| Chiral Pool Synthesis | Synthesis starts from a readily available enantiomerically pure compound. | Use of chiral α-hydroxy acids or related compounds as precursors to the furan-2,3-dione ring. |
| Chiral Auxiliary-Mediated Synthesis | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. | Attachment of a chiral auxiliary to a precursor to control the stereochemistry of cyclization or substitution. |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Enantioselective functionalization of a pre-formed this compound or an asymmetric cyclization to form the ring. |
4,5 Diphenylfuran 2,3 Dione As a Synthetic Building Block
Construction of Diverse Heterocyclic Systems
The unique structural and electronic properties of 4,5-diphenylfuran-2,3-dione make it an ideal starting material for the synthesis of a wide range of heterocyclic compounds. Its reactive dicarbonyl moiety readily participates in various cyclization and condensation reactions, enabling the construction of novel and complex molecular architectures.
Synthesis of Complex Organic Molecules
This compound serves as a foundational element in multi-step synthetic sequences aimed at producing complex organic molecules. Its ability to introduce a diphenyl-substituted five-membered ring into a larger structure provides a strategic advantage in total synthesis. The furan-2,3-dione core can be strategically modified or can act as a scaffold upon which further complexity is built. While direct, comprehensive studies detailing its role in a multitude of total syntheses are not extensively documented, its utility is evident in the specific applications discussed in the following sections, where it is a key starting material for more elaborate heterocyclic systems.
Pyrrole-2,3-diones and Quinoxalinone Scaffolds
A significant application of furan-2,3-diones, including the 4,5-diphenyl derivative, is in the synthesis of nitrogen-containing heterocycles such as pyrrole-2,3-diones and quinoxalinone scaffolds.
The synthesis of pyrrole-2,3-diones can be achieved through the cyclocondensation reaction of 4-aroyl-5-aryl-furan-2,3-diones with urea (B33335) derivatives. In a Michael-type addition, the nitrogen atom of the urea derivative attacks the C-5 position of the furan-dione ring, followed by the elimination of a water molecule to yield the corresponding pyrrole-2,3-dione.
These synthesized pyrrole-2,3-diones can then be further transformed into 2(1H)-quinoxalinones . This conversion occurs through a reaction with various 1,2-phenylenediamines. The reaction proceeds via sequential nucleophilic attacks of the diamine at the C-3 and C-2 positions of the pyrrole-2,3-dione ring, followed by the elimination of water and subsequent ring opening of the pyrrole (B145914) moiety. A final basic hydrolysis step yields the stable quinoxalinone product. This method provides a novel synthetic route to these important heterocyclic scaffolds.
| Starting Material | Reagent | Product |
| 4-Aroyl-5-aryl-furan-2,3-dione | Asymmetric dialkylurea | Pyrrole-2,3-dione |
| Pyrrole-2,3-dione | 1,2-Phenylenediamine | 2(1H)-Quinoxalinone |
Bridged and Ortho-Fused Heterocyclic Architectures
The application of this compound in the direct synthesis of bridged and ortho-fused heterocyclic architectures through cycloaddition reactions is an area of ongoing research. While furan (B31954) derivatives are well-known dienes in Diels-Alder reactions for creating bridged systems, specific examples utilizing the this compound scaffold are not extensively reported in the current literature. The electronic nature of the dione (B5365651) system may influence its reactivity in such transformations. Similarly, the construction of ortho-fused systems, which would likely involve intramolecular cyclization of suitably functionalized this compound derivatives, remains a less explored synthetic avenue for this particular building block.
Spirolactone Frameworks via Organocatalytic Methods
The synthesis of spirolactones, which are characterized by a spirocyclic center at the lactone ring, is of significant interest due to their prevalence in natural products. Organocatalytic methods have emerged as a powerful tool for the enantioselective synthesis of these complex structures. While there is a wealth of literature on the organocatalytic synthesis of spirolactones from various precursors, the direct application of this compound in such cascade reactions to form spirolactone frameworks is not well-documented. General strategies often involve the reaction of enolizable lactones with electrophiles or Michael acceptors, a reaction profile that does not directly apply to the furan-2,3-dione system without prior modification.
Applications in the Development of Advanced Functional Materials
Beyond its use in constructing complex heterocyclic frameworks for potential biological applications, this compound and its derivatives are valuable precursors for the development of advanced functional materials with interesting photophysical and electronic properties.
Precursors for Supramolecular Materials and π-Expanded Systems
The rigid, planar structure of the this compound core makes it an attractive candidate for incorporation into larger, conjugated systems. These π-expanded molecules are of interest for their potential applications in organic electronics and materials science.
A notable application is the use of closely related 3,4-diphenylfuran-2(5H)-ones as precursors for the synthesis of π-expanded maleimides . This two-step synthesis involves a photoinduced dehydrogenative annulation of the furanone, followed by a reaction with a primary amine. This process extends the π-conjugation of the system, leading to highly fluorescent maleimide (B117702) derivatives. This demonstrates the potential of the diphenylfuranone scaffold as a valuable precursor for creating larger, electronically active molecules with tunable optical properties.
The design of molecules capable of self-assembly into well-ordered supramolecular materials is a key goal in materials chemistry. The structural motifs derived from this compound can be functionalized with groups that promote non-covalent interactions, such as hydrogen bonding or π-π stacking, to drive the formation of larger supramolecular architectures.
Computational and Theoretical Investigations of 4,5 Diphenylfuran 2,3 Dione Chemistry
Density Functional Theory (DFT) Studies
Density Functional Theory is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the properties and reactivity of molecules.
Geometrical Optimization and Conformational Analysis
Geometrical optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4,5-Diphenylfuran-2,3-dione, this analysis would involve calculating bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds, particularly concerning the orientation of the two phenyl rings relative to the furan-dione core. This would identify the lowest energy conformer and the energy barriers between different conformations.
A typical data output from such a study would resemble the following hypothetical table:
| Parameter | Optimized Value (Hypothetical) |
| C4-C5 Bond Length | 1.35 Å |
| C2=O Bond Length | 1.21 Å |
| C3=O Bond Length | 1.20 Å |
| C4-C(Phenyl1) Bond Length | 1.48 Å |
| C5-C(Phenyl2) Bond Length | 1.48 Å |
| O1-C2-C3-C4 Dihedral Angle | 0.5° |
| C4-C5-C(Phenyl2)-C(ortho) Dihedral Angle | 35.0° |
Electronic Structure Characterization: Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, FMO analysis would map the electron density of the HOMO and LUMO across the molecule, identifying the probable sites for nucleophilic and electrophilic attack.
| Molecular Orbital | Energy (eV) (Hypothetical) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.4 |
Charge Distribution Analysis: Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Calculations
NBO and MEP analyses provide insights into the charge distribution within a molecule.
Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between filled Lewis-type orbitals and empty non-Lewis orbitals. This helps in understanding hyperconjugative interactions and charge transfer, which contribute to molecular stability.
Molecular Electrostatic Potential (MEP) maps the electrostatic potential onto the electron density surface. It visually identifies the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions of a molecule. This map is invaluable for predicting how a molecule will interact with other species, highlighting sites for electrophilic and nucleophilic attack. For this compound, the carbonyl oxygens would be expected to be regions of high negative potential.
Characterization of Tautomerization Intermediates and Pathways
Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. Computational studies can be used to identify possible tautomeric forms of this compound, such as enol forms, and to calculate the energy barriers for the interconversion between them. This involves locating the transition state structures for the tautomerization process and determining the relative thermodynamic stabilities of the different tautomers.
Prediction and Elucidation of Regioselectivity and Stereoselectivity
When a molecule like this compound undergoes a reaction with another reagent, it may lead to different products (regioisomers or stereoisomers). DFT calculations can predict the outcome of such reactions by modeling the different possible reaction pathways. By comparing the activation energies for the formation of different transition states, chemists can determine which product is kinetically favored. This is crucial for understanding and controlling the outcomes of chemical syntheses.
Determination of Reaction Barriers, Kinetic, and Thermodynamic Parameters
For any proposed reaction involving this compound, DFT can be used to calculate important kinetic and thermodynamic parameters. By mapping the entire reaction pathway from reactants to products, including any intermediates and transition states, it is possible to determine:
Activation Energy (Ea): The energy barrier that must be overcome for the reaction to occur.
Enthalpy of Reaction (ΔH): The net change in heat content.
Gibbs Free Energy of Reaction (ΔG): A measure of the spontaneity of the reaction.
These parameters provide a deep, quantitative understanding of the reaction's feasibility, rate, and equilibrium position.
| Parameter | Value (kJ/mol) (Hypothetical) |
| Activation Energy (Ea) | 85 |
| Enthalpy of Reaction (ΔH) | -50 |
| Gibbs Free Energy (ΔG) | -65 |
Molecular Dynamics Simulations for Reactivity Prediction and Solvent Effects
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the principles of this method are widely applied to similar heterocyclic systems to predict reactivity and understand the influence of the solvent environment. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior.
For a molecule like this compound, MD simulations could be employed to explore several key aspects:
Conformational Analysis: The phenyl groups at the 4 and 5 positions can rotate, leading to different conformers. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity.
Solvent Effects: The surrounding solvent can significantly impact the stability of reactants, transition states, and products. MD simulations explicitly model solvent molecules, allowing for a detailed analysis of solute-solvent interactions such as hydrogen bonding and van der Waals forces. For instance, simulations could predict how the polarity of the solvent affects the reaction rates of this compound with various nucleophiles.
Reactivity Prediction: By simulating the approach of a reactant molecule, MD can provide insights into the preferred reaction pathways. For example, simulations could model the interaction of a nucleophile with the dione (B5365651) system, revealing the most likely sites of attack and the initial steps of the reaction mechanism.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound in Different Solvents
| Parameter | Value in Toluene (Nonpolar) | Value in Acetonitrile (B52724) (Polar Aprotic) | Value in Water (Polar Protic) |
| Simulation Time | 100 ns | 100 ns | 100 ns |
| Temperature | 298 K | 298 K | 298 K |
| Pressure | 1 atm | 1 atm | 1 atm |
| Force Field | GROMOS54a7 | GROMOS54a7 | GROMOS54a7 |
| Predicted Outcome | |||
| Average Dipole Moment | 3.5 D | 4.8 D | 5.2 D |
| Phenyl Ring Dihedral Angle | 45° ± 10° | 55° ± 8° | 60° ± 5° |
| Radial Distribution Function (g(r)) with Water | N/A | N/A | Peak at 2.8 Å (carbonyl oxygen) |
Note: The data in this table is hypothetical and for illustrative purposes to show the type of information that can be obtained from molecular dynamics simulations.
Mechanistic Elucidation through Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. For this compound, these calculations can provide detailed information about the electronic structure and the energy changes that occur during a reaction.
Computational studies on related furanone derivatives have demonstrated the utility of DFT in understanding their reactivity. For instance, calculations on 2(5H)-furanone and its 5-phenyl derivative have shown how substituents influence the electronic properties and reactivity of the furanone ring. ajchem-b.com Similar approaches can be applied to this compound to investigate:
Reaction Pathways: Quantum chemical calculations can map the entire potential energy surface of a reaction, identifying the transition states and intermediates. This allows for a step-by-step elucidation of the reaction mechanism. For example, the mechanism of a cycloaddition reaction involving this compound could be explored, determining whether it proceeds through a concerted or a stepwise pathway.
Electronic Properties: DFT calculations can provide insights into the distribution of electrons in the molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important indicator of the molecule's reactivity.
Table 2: Hypothetical DFT Calculation Results for a Reaction of this compound
| Parameter | Reactant (this compound) | Transition State | Product |
| Method | B3LYP/6-31G(d) | B3LYP/6-31G(d) | B3LYP/6-31G(d) |
| Relative Energy (kcal/mol) | 0.0 | +25.3 | -15.8 |
| HOMO Energy (eV) | -6.2 | -5.8 | -6.5 |
| LUMO Energy (eV) | -2.5 | -3.1 | -2.1 |
| HOMO-LUMO Gap (eV) | 3.7 | 2.7 | 4.4 |
Note: The data in this table is hypothetical and serves as an example of the type of energetic and electronic information that can be obtained from quantum chemical calculations.
By combining the insights from molecular dynamics simulations and quantum chemical calculations, a comprehensive theoretical understanding of the chemistry of this compound can be achieved, guiding future experimental work and the design of new synthetic applications.
Advanced Spectroscopic Characterization for Electronic Structure and Mechanistic Elucidation
Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Structure and Electronic Insights
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful non-destructive tool for probing the molecular structure of 4,5-Diphenylfuran-2,3-dione. By identifying the characteristic vibrational frequencies of its functional groups, these methods confirm the molecular architecture and offer insights into the electronic distribution within the molecule.
While a specific, complete experimental spectrum for this compound is not extensively documented, the expected vibrational modes can be predicted based on its known structure and data from analogous compounds. The key functional groups—the vicinal dicarbonyls, the furan (B31954) ring, and the phenyl substituents—give rise to distinct signals.
Key Vibrational Modes:
Carbonyl (C=O) Stretching: The two adjacent carbonyl groups at the C2 and C3 positions are expected to produce strong, characteristic absorption bands in the FTIR spectrum. In dicarbonyl compounds, these stretches can appear as symmetric and asymmetric bands. For a related compound, 1-acetyl-1H-indole-2,3-dione, the carbonyl stretches are observed in the region of 1700-1770 cm⁻¹. researchgate.net
Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the two phenyl rings and the furan ring are expected to appear in the 1400–1600 cm⁻¹ region. mdpi.com
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl rings typically occur above 3000 cm⁻¹. globalresearchonline.net
Ring Vibrations: The furan ring itself will have characteristic "breathing" and deformation modes, though these may be complex and coupled with other vibrations.
Theoretical studies using Density Functional Theory (DFT) on furan and its derivatives help in assigning these vibrational modes. globalresearchonline.net For instance, DFT calculations on similar heterocyclic systems have been used to simulate spectra that show good agreement with experimental data, aiding in the precise assignment of each vibrational band. researchgate.net FT-Raman spectroscopy complements FTIR, particularly for the symmetric and non-polar bonds, providing a more complete picture of the molecule's vibrational landscape. dtu.dk
| Functional Group | Expected Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Carbonyl (C=O) | Stretching | 1700 - 1770 |
| Aromatic/Furan C=C | Stretching | 1400 - 1600 |
X-ray Crystallography for Solid-State Structural Confirmation and Intermolecular Interactions
X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms in the solid state. This technique is indispensable for confirming the molecular geometry, including precise bond lengths and angles, and for understanding the intermolecular forces that govern crystal packing.
While the specific crystal structure of this compound has not been detailed in the available literature, analysis of closely related phenyl-substituted furanone derivatives provides a model for its expected solid-state characteristics. For example, the crystal structures of various arylnaphthalene lactones have been resolved, revealing key structural features. mdpi.com In one such structure, the torsion angle between a phenyl group and the naphthofuranone moiety was found to be 62.43°. mdpi.com
For this compound, a crystallographic analysis would be expected to reveal:
Planarity: The degree of planarity of the central furan-2,3-dione ring.
Torsion Angles: The rotational angles of the two phenyl rings at the C4 and C5 positions relative to the furan ring. These angles are influenced by steric hindrance and crystal packing forces.
Intermolecular Interactions: The primary non-covalent interactions dictating the crystal lattice structure. Given the molecule's composition, these would likely include:
π-π Stacking: Interactions between the aromatic phenyl rings of adjacent molecules are highly probable and are a dominant force in the crystal packing of many aromatic heterocycles. nih.govacs.orgacs.org
C-H···O Interactions: Weak hydrogen bonds between the C-H groups of the phenyl rings and the carbonyl oxygen atoms of neighboring molecules could play a significant role in stabilizing the crystal structure. mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.012(2) |
| b (Å) | 11.334(2) |
| c (Å) | 13.678(3) |
| β (°) | 109.11(3) |
| Volume (ų) | 1613.9(6) |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Pathway Tracing (e.g., ¹H, ¹³C, ¹⁷O NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of this compound in solution. By probing the magnetic environments of ¹H, ¹³C, and ¹⁷O nuclei, NMR provides unambiguous atom-connectivity data and is exceptionally valuable for tracing the transformation of reactants to products in mechanistic studies. nih.goved.ac.uk
¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple, as the only protons are those on the two phenyl rings. These aromatic protons would typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. oregonstate.educompoundchem.com
¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a signal for each chemically distinct carbon atom. The key expected signals include:
Carbonyl Carbons (C2, C3): These carbons are highly deshielded and would appear far downfield, likely in the 160-180 ppm range or lower. thieme-connect.de
Furan Ring Carbons (C4, C5): The sp²-hybridized carbons of the furan ring to which the phenyl groups are attached would resonate in the aromatic region, with distinct shifts influenced by their substitution.
Phenyl Carbons: The carbons of the two phenyl rings would show several signals in the typical aromatic region of ~125-140 ppm, corresponding to the ipso, ortho, meta, and para positions. semanticscholar.orgsci-hub.se
¹⁷O NMR: As a quadrupolar nucleus with very low natural abundance, ¹⁷O NMR is challenging but offers direct insight into the electronic environment of the oxygen atoms. nih.gov It is particularly powerful for studying dicarbonyl compounds. nih.gov Crucially, ¹⁷O NMR has been used in isotopic labeling experiments to elucidate the complex rearrangement mechanisms of other furan-2,3-diones. osti.gov In these studies, molecules were synthesized with ¹⁷O enrichment at specific carbonyl or lactone positions. By tracking the ¹⁷O chemical shifts in the reaction products, researchers could definitively confirm pathways involving intermediates where oxygen atoms become equivalent, providing evidence that would be impossible to obtain through ¹H or ¹³C NMR alone. osti.gov
| Nucleus | Structural Unit | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | Phenyl Protons | 7.0 - 8.0 |
| ¹³C | Carbonyl (C=O) | 160 - 180 |
| ¹³C | Furan & Phenyl (C=C) | 120 - 150 |
| ¹⁷O | Carbonyl (C=O) | ~300 - 600 (highly variable) |
Photophysical Studies (e.g., Absorption and Fluorescence Spectroscopy) Related to Electronic Transitions and Excited State Reactivity
Photophysical studies, primarily UV-Vis absorption and fluorescence spectroscopy, are employed to investigate the electronic transitions and excited-state properties of this compound. The molecule's structure, featuring conjugated phenyl rings, a furan ring, and carbonyl groups, suggests the presence of low-energy electronic transitions that can be probed with UV-Vis light.
Absorption Spectroscopy: The UV-Vis absorption spectrum is expected to reveal information about the molecule's electronic structure. The primary transitions would likely be:
π→π transitions:* Associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the phenyl and furan rings. These are typically strong absorptions. For a related compound, 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol, an absorption peak attributed to a π→π* transition is observed at 406 nm. researchgate.net
n→π transitions:* Involving the promotion of a non-bonding electron from an oxygen lone pair on one of the carbonyl groups to a π* antibonding orbital. These transitions are typically weaker than π→π* transitions.
The position and intensity of these absorption bands can be influenced by the solvent environment, a phenomenon known as solvatochromism.
Fluorescence Spectroscopy: Upon absorption of light, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. Many furanone derivatives are known to be fluorescent. mdpi.com For example, diphenyl-furanone derivatives react with primary amines to yield highly fluorescent products with emission maxima (λem) around 480–490 nm. mdpi.com While the intrinsic fluorescence of this compound is not specifically reported, studying its emission spectrum would provide data on the energy of its lowest excited singlet state and its potential for use in photochemical applications or as a fluorescent probe. The efficiency of fluorescence (quantum yield) and the excited-state lifetime are key parameters that characterize the molecule's behavior after photoexcitation.
| Compound | Absorption Maxima (λ_abs, nm) | Attributed Transition | Reference |
|---|---|---|---|
| Furan (in hexane) | ~208 | π→π | nist.gov |
| 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol | 340, 406 | π→π | researchgate.net |
| 1,3-Diphenylisobenzofuran | ~420 | π→π* | researchgate.net |
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Selective Transformations of 4,5-Diphenylfuran-2,3-dione
While the reactivity of this compound has been explored to some extent, the development of sophisticated catalytic systems to control its transformations with high selectivity remains a primary objective. Future research should focus on several key catalytic approaches:
Asymmetric Catalysis: The prochiral nature of the furan-2,3-dione ring offers significant opportunities for asymmetric catalysis. The development of chiral Lewis acids, Brønsted acids, or organocatalysts could enable the enantioselective synthesis of complex heterocyclic structures from this precursor. For instance, catalytic asymmetric [4+2] cycloadditions or formal [3+2] cycloadditions with various partners could provide access to chiral scaffolds that are otherwise difficult to synthesize.
Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could unlock novel reaction pathways for this compound. Single-electron transfer (SET) processes can generate radical intermediates under mild conditions, leading to unique bond formations. Research into the photoredox-catalyzed decarboxylative functionalization or cycloaddition reactions of this compound could expand its synthetic utility significantly. A recent study on the visible-light-mediated [3+2] cycloaddition to synthesize naphtho[2,3-b]furan-4,9-diones demonstrates the potential of this approach for related furanone systems. researchgate.net
Transition Metal Catalysis: The application of transition metal catalysis for C-H activation, cross-coupling, and annulation reactions involving the furanone core or the pendant phenyl rings is a promising area. Catalysts based on palladium, rhodium, or iridium could be employed to functionalize the heterocyclic core or to construct more complex polycyclic systems. For example, rhodium(III)-catalyzed C-H activation has been used to synthesize furan (B31954) derivatives from acrylic acids and α-diazocarbonyl compounds, a strategy that could be adapted for transformations of this compound. 20.210.105
Biocatalysis: The use of enzymes to catalyze reactions of this compound could offer unparalleled selectivity. Lipases, for instance, have been used in the one-pot sequential multicomponent synthesis of tetrasubstituted furans. Exploring enzymes for stereoselective reductions, additions, or ring-opening reactions of this compound could provide environmentally benign routes to valuable chiral building blocks.
The table below summarizes potential catalytic systems and their envisioned applications for the selective transformation of this compound.
| Catalytic System | Potential Transformation | Envisioned Product Class |
| Chiral Lewis Acids | Asymmetric Diels-Alder Reaction | Chiral Polycyclic Heterocycles |
| Photoredox Catalysis | Decarboxylative Alkylation | Functionalized Furanones |
| Rhodium(III) Catalysis | C-H Annulation with Alkynes | Fused Furan Systems |
| Lipase | Enantioselective Reduction | Chiral Hydroxy-furanones |
Expanding the Scope of Domino and Cascade Reactions utilizing this compound
Domino and cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer an efficient and atom-economical approach to building molecular complexity. 20.210.105baranlab.orgnih.gov this compound, with its multiple reactive sites, is an ideal candidate for the development of novel cascade sequences.
Future research in this area should target:
Multicomponent Reactions (MCRs): Designing new MCRs where this compound acts as a key building block is a highly attractive avenue. For example, a one-pot reaction involving this compound, an amine, and a third component like an isocyanide or an alkyne could rapidly generate diverse and complex heterocyclic libraries. The development of multicomponent strategies for synthesizing furan-2(5H)-one derivatives containing indole fragments showcases the potential of such approaches. mdpi.com
Intramolecular Cascade Reactions: Substrates can be designed where this compound is tethered to other reactive functional groups. Upon activation, these substrates could undergo a cascade of intramolecular reactions, such as cycloadditions, cyclizations, or rearrangements, to form intricate polycyclic architectures.
Tandem Cycloaddition/Rearrangement Sequences: Investigating the behavior of this compound in tandem reactions is another promising direction. For instance, a reaction could be initiated by a cycloaddition, which then triggers a subsequent rearrangement (e.g., a sigmatropic shift or a ring-contraction/expansion) to yield a structurally novel product. The development of tandem Michael addition-cyclization reactions with 1,3-dicarbonyl compounds provides a conceptual framework for such investigations. researchgate.net
The table below outlines potential domino and cascade reaction strategies involving this compound.
| Reaction Strategy | Reactants | Potential Product Scaffold |
| Three-Component Reaction | This compound, Amine, Alkyne | Highly Substituted Pyrrolidinediones |
| Intramolecular Diels-Alder | Tethered Diene on Phenyl Ring | Complex Polycyclic Furanones |
| Tandem Michael Addition-Cyclization | Nucleophile and Electrophile | Spirocyclic Heterocycles |
| Cascade C-H Activation/Annulation | Acrylamides and 4-hydroxy-2-alkynoates | Furo[3,4-c]pyridine-1,4-diones |
Rational Design of Derivatives with Tunable Reactivity Profiles
The reactivity of the furan-2,3-dione core is heavily influenced by the electronic and steric properties of the substituents at the 4- and 5-positions. A systematic investigation into the synthesis and reactivity of a library of 4,5-diaryl- and 4,5-dialkylfuran-2,3-diones would provide valuable insights for rationally designing derivatives with tailored reactivity.
Key research directions include:
Electronic Tuning: Introducing electron-donating or electron-withdrawing groups onto the phenyl rings at the 4- and 5-positions would modulate the electrophilicity of the dione (B5365651) system and the stability of reaction intermediates. This would allow for fine-tuning the reactivity towards different nucleophiles and dienophiles.
Steric Control: Varying the steric bulk of the substituents at the 4- and 5-positions could be used to control the regioselectivity and stereoselectivity of reactions. For example, bulky substituents could direct the approach of a reagent to a specific face of the furanone ring.
Introduction of New Functional Groups: Incorporating other reactive functional groups onto the aryl rings, such as halogens, boronic esters, or alkynes, would create handles for subsequent cross-coupling reactions or further transformations, enabling the synthesis of more complex and functionalized molecules.
The table below provides examples of how substituent modifications could be used to tune the reactivity of the furan-2,3-dione core.
| Substituent Modification | Intended Effect on Reactivity | Potential Application |
| Electron-withdrawing groups (e.g., -NO2) on phenyl rings | Increased electrophilicity of carbonyls | Enhanced reactivity in nucleophilic additions |
| Bulky ortho-substituents on phenyl rings | Increased steric hindrance | Control of stereoselectivity in cycloadditions |
| Bromo-substituents on phenyl rings | Handle for cross-coupling | Post-synthesis modification via Suzuki or Sonogashira coupling |
| Hydroxyl or amino groups on phenyl rings | Altered nucleophilicity/hydrogen bonding | Intramolecular catalysis or cyclization |
Advanced Computational Modeling for Complex Reaction Systems and Novel Reactivity Prediction
The application of computational chemistry, particularly Density Functional Theory (DFT), can provide deep mechanistic insights into the reactions of this compound and guide the discovery of new reactivity.
Future computational studies should focus on:
Mechanism Elucidation: DFT calculations can be used to model the transition states and reaction pathways of known and hypothetical reactions of this compound. This can help to explain observed selectivities and to identify key intermediates. Such studies have been employed to understand the mechanisms of cascade reactions involving 2-hydroxy-1,4-diones. nih.gov
Predicting Novel Reactivity: Computational screening of potential reaction partners and catalysts can accelerate the discovery of new transformations. By calculating reaction barriers for a range of hypothetical reactions, researchers can identify the most promising avenues for experimental investigation.
In Silico Design of Derivatives: Computational modeling can be used to predict how changes in the structure of the furan-2,3-dione (i.e., different substituents) will affect its reactivity and the properties of the resulting products. This in silico design approach can guide the synthesis of derivatives with desired reactivity profiles.
The integration of computational modeling with experimental work will be crucial for unlocking the full synthetic potential of this compound and for the rational design of novel and efficient synthetic methodologies.
Q & A
Q. How can researchers optimize DFT parameters for studying this compound’s excited-state properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
